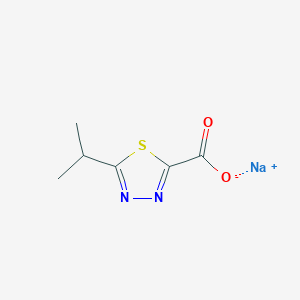amine CAS No. 1776576-25-0](/img/structure/B1408337.png)
[(5-Phenylpyridin-3-yl)methyl](propyl)amine
Übersicht
Beschreibung
[(5-Phenylpyridin-3-yl)methyl](propyl)amine is a useful research compound. Its molecular formula is C15H18N2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Synthesis of Heterocyclic N-acetoxyarylamines and DNA Reactivity : Research by Lutgerink et al. (1989) involved the synthesis of 2-acetoxyamino-5-phenylpyridine, a derivative related to (5-Phenylpyridin-3-yl)methyl](propyl)amine, to study its reactivity with DNA. These compounds are believed to be ultimate carcinogens of certain heterocyclic aromatic amines and are important in studying DNA modification by carcinogenic aromatic amines in vivo (Lutgerink et al., 1989).
Copper(II) Complexes and H2O2-Reactivity : Kunishita et al. (2008) studied the structure and reactivity of copper(II) complexes supported by ligands similar to (5-Phenylpyridin-3-yl)methyl](propyl)amine. This research provides insights into the effects of aromatic substituents on coordination chemistry and reactivity towards hydrogen peroxide (Kunishita et al., 2008).
Catalysis and Chemical Transformations
- Palladium(II)-Catalyzed Arylation : Chu et al. (2014) described the use of 4-methyl-N-phenylpyridin-2-amines, related to the compound , in palladium(II)-catalyzed C–H activation for direct ortho arylation. This method has implications in creating synthetic applications for ortho-arylated products (Chu et al., 2014).
Synthesis and Characterization of Novel Compounds
- Synthesis of Novel Acridine Derivatives : Kothamunireddy and Galla (2021) synthesized N-(5-substituted phenyl1,3,4-thiadiazol-2-yl) acridin-9-amine derivatives, which have structural similarities to the compound . These compounds were studied for anti-inflammatory and analgesic activities, demonstrating the potential of similar structures in medicinal chemistry (Kothamunireddy & Galla, 2021).
Crystal Structure Analysis
- Crystal Structure of Related Compounds : Rodrigues et al. (2009) analyzed the crystal structure of compounds similar to (5-Phenylpyridin-3-yl)methylamine, which helps in understanding the molecular geometry and electronic structure of such compounds (Rodrigues et al., 2009).
Antimicrobial and Cytotoxic Activities
- Antimicrobial and Cytotoxicity Studies : Behbehani et al. (2011) utilized 2-arylhydrazononitriles, similar in structure to (5-Phenylpyridin-3-yl)methyl](propyl)amine, in the synthesis of heterocyclic substances with promising antimicrobial activities against various microorganisms (Behbehani et al., 2011).
Corrosion Inhibition
- Inhibitory Action in Corrosion : Chetouani et al. (2005) researched the inhibitory effect of compounds structurally related to (5-Phenylpyridin-3-yl)methyl](propyl)amine on the corrosion of pure iron in acidic media. This study highlights the potential application of such compounds in industrial corrosion prevention (Chetouani et al., 2005).
This information demonstrates the diverse applications of “(5-Phenylpyridin-3-yl)methylamine” and its derivatives in scientific research, ranging from DNA reactivity studies to potential use in corrosion inhibition.
Eigenschaften
IUPAC Name |
N-[(5-phenylpyridin-3-yl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-8-16-10-13-9-15(12-17-11-13)14-6-4-3-5-7-14/h3-7,9,11-12,16H,2,8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGGYXSXWQBFLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=CN=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



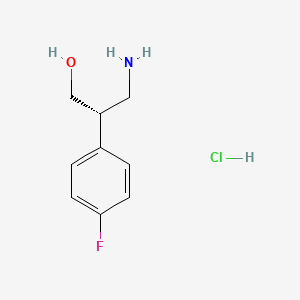

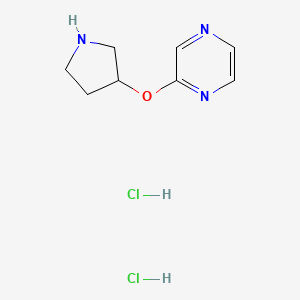



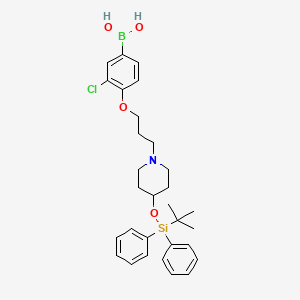

![{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1408270.png)

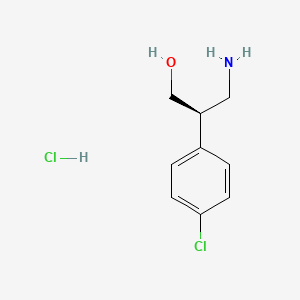
![2-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1408276.png)
